Propybicyphat

GABA-A rho-1 Antagonist IC50 Subunit Selectivity

Propybicyphat (4-n-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide) is a bicyclic phosphate convulsant and a non-competitive GABA-gated chloride channel blocker widely used in neuroscience and insecticide research. It belongs to a class of potent GABAA receptor antagonists that includes analogs like isopropylbicyclophosphate (IPTBO), t-butylbicyclophosphorothionate (TBPS), and picrotoxin.

Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
CAS No. 51486-74-9
Cat. No. B000097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropybicyphat
CAS51486-74-9
Molecular FormulaC7H13O4P
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESCCCC12COP(=O)(OC1)OC2
InChIInChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
InChIKeyUQIFWHFHQUNJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propybicyphat (CAS 51486-74-9): N-Propyl Bicyclophosphate GABA Receptor Probe for Research Procurement


Propybicyphat (4-n-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide) is a bicyclic phosphate convulsant and a non-competitive GABA-gated chloride channel blocker widely used in neuroscience and insecticide research [1]. It belongs to a class of potent GABAA receptor antagonists that includes analogs like isopropylbicyclophosphate (IPTBO), t-butylbicyclophosphorothionate (TBPS), and picrotoxin [2]. Its tritiated form ([3H]n-propylbicyclophosphate) is specifically employed as a radioligand to label the picrotoxinin binding site within the GABAA receptor chloride ionophore complex in both mammalian and insect nervous tissues [3].

Why Generic Substitution Fails for Propybicyphat in Experimental Models: Comparative Data Against In-Class Analogs


Despite its shared mechanism, Propybicyphat cannot be freely substituted with other GABAA antagonists or bicyclophosphates due to critical differences in binding site selectivity, species-specific affinity, and functional potency. Research demonstrates that Propybicyphat ([3H]Pr-BP) binds to sites within the GABA-gated chloride channel that are distinct or differentially accessible compared to those labeled by TBPS or dihydropicrotoxinin, leading to divergent displacement profiles [1]. Furthermore, its insecticidal potency and metabolic stability differ from branched-chain analogs like IPTBO, which is markedly more toxic in mammals (mouse LD50 ~0.18 mg/kg) and produces a distinct seizure latency profile [2]. The evidence below quantifies these differences, establishing that experimental outcomes — particularly radioligand binding studies, insecticide screening, and seizure threshold assays — are highly dependent on the specific bicyclophosphate congener selected.

Propybicyphat (CAS 51486-74-9) Evidence Guide: Quantified Comparative Performance Against Closest Analogs


GABA-A Rho-1 Subunit Antagonist Activity: Propybicyphat vs. Class Baseline

Propybicyphat exhibits antagonist activity at the recombinant human GABA-A rho-1 receptor with an IC50 of 300,000 nM [1]. This relatively modest potency at rho-1 contrasts sharply with bicyclophosphate potencies at synaptic GABAA receptor subtypes, where congeners like IPTBO inhibit GABA-dependent chloride uptake with IC50 values as low as 0.2 nM in rat brain synaptosomes . The ~1.5-million-fold potency differential supports the use of Propybicyphat as a pharmacological tool to discriminate GABA-A rho-1 (formerly GABAC) receptor contributions from classical GABAA receptor effects.

GABA-A rho-1 Antagonist IC50 Subunit Selectivity Propybicyphat

Radioligand Binding Site Differentiation: [3H]Propybicyphat vs. [35S]TBPS Displacement Profiles

Specific binding of [3H]n-propylbicyclophosphate ([3H]Pr-BP) was detected in housefly head membranes alongside [3H]α-dihydropicrotoxinin and [35S]TBPS, but the three radioligands exhibit differential sensitivity to displacement by unlabeled ligands and distinct temperature-dependence profiles [1]. Critically, detergent extraction studies suggest that Pr-BP binding sites are buried within the membrane and that Pr-BP and TBPS may bind to either different sites or different conformational states of an overlapping site [2]. This binding site heterogeneity means that substitution with [35S]TBPS or [3H]α-dihydropicrotoxinin does not recapitulate the same pharmacological profile.

Radioligand Binding GABA Receptor Chloride Channel Insecticide Target Site

Mammalian vs. Insect Species Selectivity: Propybicyphat Relative to IPTBO and TBPS

In competitive binding studies against [35S]TBPS in rat brain and Torpedo electric organ membranes, the i-propylbicyclophosphate derivative (IPTBO) was identified as one of the most selective compounds for discriminating between voltage-sensitive and receptor-gated chloride channels across species [1]. While n-propylbicyclophosphate (Propybicyphat) was included as a comparator in the broader bicyclophosphate SAR analyses, its selectivity profile for rat brain over electric organ differs from that of the isopropyl congener, which displayed up to three orders of magnitude greater affinity for rat brain over electric organ [2]. This differential species selectivity is critical for insecticide screening programs where cross-species GABA receptor profiling is required.

Species Selectivity Insecticide Screening GABA Receptor Bicyclophosphate SAR

Toxicity and Seizure Model Utility: Propybicyphat vs. IPTBO in In Vivo Convulsant Screening

IPTBO (isopropylbicyclophosphate) is established as a highly potent convulsant with an LD50 of approximately 0.18 mg/kg (i.m.) in rats, producing rapid myoclonic and generalized tonic-clonic seizures with short latency [1]. This extreme potency limits its practical utility in behavioral pharmacology paradigms due to narrow safety margins. Propybicyphat (n-propyl analog), while also a bicyclophosphate convulsant, is reported within the class to have lower mammalian toxicity relative to the isopropyl and t-butyl congeners, consistent with the established SAR that branched alkyl substituents (isopropyl, t-butyl) confer maximal toxicity (mouse ip LD50 range: 0.036–0.52 mg/kg) [2]. This makes Propybicyphat the preferred tool compound when a wider dosing window is required for anticonvulsant efficacy screening or seizure threshold determination studies.

Convulsant Seizure Model In Vivo Toxicology GABA Antagonist Anticonvulsant Screening

Insecticidal Activity: Propybicyphat Delivered vs. Topical Application Potency

The insecticidal activity of 4-n-propylbicyclophosphate against houseflies (Musca domestica) is highly route-dependent. Data from bioassays show a 24-hour LD50 of 0.169 μg/fly by injection versus 66.4 μg/fly by topical application, representing an approximately 393-fold difference in potency [1]. This pronounced differential indicates that cuticular penetration is a major barrier to Propybicyphat's insecticidal action. In contrast, more lipophilic bicyclophosphate analogs with branched alkyl substituents (e.g., isopropyl, t-butyl) exhibit substantially improved topical activity due to enhanced cuticular penetration, making Propybicyphat a superior probe for dissecting pharmacokinetic vs. pharmacodynamic determinants of insecticidal activity in structure-activity studies.

Insecticide Screening Housefly Bioassay Contact vs. Injected Toxicity Propybicyphat

Allosteric Modulation of GABA/Benzodiazepine Receptor: Propybicyphat vs. Picrotoxin Mechanism Comparison

Picrotoxin and isopropylbicyclophosphate (IPTBO) both allosterically modulate [3H]muscimol binding to the GABA/benzodiazepine receptor complex in an anion-dependent manner, but they only partially inhibit [3H]muscimol binding, indicating a non-competitive mechanism distinct from competitive antagonists like bicuculline [1]. Propybicyphat, as the n-propyl congener within the same bicyclophosphate series, shares this non-competitive GABA antagonist profile [2]. However, the n-propyl substituent confers intermediate hydrophobicity relative to the isopropyl and t-butyl analogs, which affects both binding site residency time and the allosteric coupling efficiency between the chloride channel site and the GABA recognition site. This makes the n-propyl analog a critical reference point for quantifying the contribution of alkyl chain branching to allosteric modulation efficiency.

Allosteric Modulation GABA-Benzodiazepine Receptor Chloride Ionophore Non-Competitive Antagonism

Propybicyphat (CAS 51486-74-9) Best-Fit Research and Industrial Application Scenarios


Insect GABA Receptor Radioligand Binding Assays for Novel Insecticide Screening

Propybicyphat, in its tritiated form ([3H]Pr-BP), is the radioligand of choice for labeling a pharmacologically distinct subsite within the insect GABA-gated chloride channel that is not equivalently labeled by [35S]TBPS or [3H]α-dihydropicrotoxinin [6]. Its use in competitive displacement assays enables agrochemical researchers to screen novel insecticidal compounds against a binding site population that includes membrane-buried conformations, potentially identifying hits that would be missed by TBPS-based screening alone . This application is particularly relevant for programs targeting cyclodiene-resistant insect strains, where altered target-site conformation may differentially affect binding of structurally distinct channel ligands.

Pharmacological Discrimination of GABA-A Rho-1 (GABA-C) Receptor Subtypes in Recombinant Systems

With an IC50 of 300,000 nM at recombinant human GABA-A rho-1 receptors, Propybicyphat offers a ~1.5-million-fold reduced potency at rho-1 relative to the picomolar-potency bicyclophosphates at synaptic GABAA subtypes [6]. This stark differential enables electrophysiologists and molecular pharmacologists to use Propybicyphat as a selective pharmacological control to confirm the absence or presence of rho-1 subunit contribution in heterologously expressed or native receptor preparations, where high-potency bicyclophosphates would non-selectively block all GABA-gated chloride conductance .

Anticonvulsant Drug Screening with a Manageable Convulsant Challenge Agent

Propybicyphat's position at the lower-toxicity end of the 4-alkylbicyclophosphate series (mouse ip LD50 values for bicyclophosphates range from 0.036–0.52 mg/kg) makes it the preferred convulsant stimulus in anticonvulsant screening programs [6]. Compared to IPTBO (LD50 ~0.18 mg/kg i.m.) and the t-butyl analog (LD50 ~0.04 mg/kg), Propybicyphat provides a wider dosing window that enables dose-response characterization of candidate anticonvulsants with reduced animal mortality and improved statistical power in seizure latency studies .

Insecticide Pharmacokinetic Probe for Cuticular Penetration Studies

The 393-fold differential between Propybicyphat's injection LD50 (0.169 μg/fly) and topical LD50 (66.4 μg/fly) in houseflies establishes it as an ideal negative-control compound for quantifying formulation-dependent improvements in cuticular penetration [6]. Agrochemical formulation scientists can benchmark novel penetration enhancers or pro-insecticide strategies by measuring the degree to which they reduce this injection-to-topical potency ratio, providing a quantitative metric for delivery optimization that is not confounded by target-site potency variations.

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